
4-Hydroxy-6-iodo-3-(1-naphthyl-3-oxobutyl)coumarin
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Overview
Description
4-Hydroxy-6-iodo-3-(1-naphthyl-3-oxobutyl)coumarin is a useful research compound. Its molecular formula is C23H17IO4 and its molecular weight is 484.3 g/mol. The purity is usually 95%.
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Biological Activity
4-Hydroxy-6-iodo-3-(1-naphthyl-3-oxobutyl)coumarin is a derivative of the coumarin family, which is known for its diverse biological activities. Coumarins and their derivatives have garnered significant attention in pharmacology due to their potential therapeutic effects, including anticoagulant, anti-inflammatory, anticancer, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings and case studies.
Anticoagulant Activity
Coumarin derivatives are primarily recognized for their anticoagulant properties. The compound 4-Hydroxycoumarin has been shown to exhibit significant anticoagulant effects comparable to warfarin, a commonly used anticoagulant. A study highlighted that various 4-hydroxycoumarin derivatives demonstrated effective inhibition of vitamin K-dependent carboxylation processes, essential for blood coagulation. Specifically, derivatives with halogen substitutions at the para-position of the aromatic ring exhibited enhanced anticoagulant activity .
Anticancer Properties
Recent studies indicate that coumarins possess anticancer properties through mechanisms such as inducing oxidative stress in cancer cells. For instance, compounds derived from 4-hydroxycoumarin have shown cytotoxic effects against colorectal cancer cells (HCT-116). The cytotoxicity was linked to their ability to modulate redox status and increase reactive oxygen species (ROS) levels within cancer cells, leading to cell death .
Antimicrobial Effects
The antimicrobial potential of coumarins has also been extensively studied. Research indicates that 4-hydroxycoumarin derivatives exhibit significant antimicrobial activity against various pathogens. For example, compounds synthesized from this scaffold demonstrated effective inhibition against bacterial strains, suggesting their potential as therapeutic agents in treating infections .
Anti-inflammatory Activity
Inflammation is a critical factor in many diseases, and coumarins have been investigated for their anti-inflammatory effects. Studies suggest that 4-hydroxycoumarin derivatives can inhibit inflammatory pathways, potentially providing relief in conditions characterized by excessive inflammation .
Table of Biological Activities
Case Study: Anticancer Activity in HCT-116 Cells
A study conducted on the cytotoxic effects of coumarins on HCT-116 colorectal carcinoma cells revealed that treatment with varying concentrations of 4-hydroxycoumarin derivatives resulted in a dose-dependent decrease in cell viability. The MTT assay indicated that higher concentrations significantly reduced cell viability compared to control groups. The results suggest that these compounds could be further explored as potential anticancer agents due to their ability to induce cytotoxicity through ROS generation .
Case Study: Antimicrobial Efficacy
In another investigation, a series of synthesized 4-hydroxycoumarin derivatives were screened for their antimicrobial properties against several bacterial strains. The results demonstrated that certain derivatives exhibited potent antibacterial activity, outperforming standard antibiotics in some cases. This finding underscores the potential application of these compounds in developing new antimicrobial therapies .
Chemical Reactions Analysis
Hydroxyl Group Reactivity
The 4-hydroxyl group participates in hydrogen bonding and nucleophilic reactions. Key transformations include:
1.1. Knoevenagel Condensation
The hydroxyl group facilitates condensation with aldehydes, forming α,β-unsaturated carbonyl intermediates. For example, reactions with benzaldehyde derivatives yield coumarin-chalcone hybrids .
Reaction Component | Conditions | Yield (%) | Reference |
---|---|---|---|
4-Hydroxycoumarin + Benzaldehyde | Imidazole (1.0 equiv), H₂O, 65°C | 82–95 | |
4-Hydroxycoumarin + 2-Methylbenzaldehyde | Piperidine, EtOH, reflux | 67–83 |
1.2. O-Alkylation and Acylation
The hydroxyl group undergoes alkylation with methyl bromoacetate to form ether derivatives (e.g., methyl 2-(coumarin-4-yloxy)acetate) . Acylation with acetic anhydride yields 4-acetoxy derivatives .
Iodine Substitution Reactions
The 6-iodo group acts as a leaving group in cross-coupling reactions:
2.1. Suzuki-Miyaura Coupling
Iodine at position 6 enables palladium-catalyzed coupling with aryl boronic acids. Typical conditions include:
Catalyst | Base | Solvent | Yield (%) | Reference |
---|---|---|---|---|
Pd(PPh₃)₄ | K₂CO₃ | DMF | 73–93 | |
Fe₃O(BPDC)₃ | TBHP | DMF | 65–96 |
2.2. Ullmann Coupling
Copper-mediated coupling with amines or thiols generates 6-arylamino or 6-arylthio derivatives .
Naphthyl Side Chain Reactivity
The 1-naphthyl-3-oxobutyl group undergoes electrophilic substitution and cyclization:
3.1. Electrophilic Aromatic Substitution
The electron-rich naphthalene ring reacts with nitrating or sulfonating agents. For example:
Reagent | Conditions | Product | Yield (%) |
---|---|---|---|
HNO₃ (conc.)/H₂SO₄ | 0–5°C, 2 hours | 4-Hydroxy-6-iodo-3-(1-nitro-naphthyl-3-oxobutyl)coumarin | 58 |
3.2. Cyclization Reactions
The oxobutyl side chain participates in intramolecular cyclization under acidic conditions, forming fused tricyclic coumarins .
Oxobutyl Group Transformations
The 3-oxobutyl moiety is reactive in keto-enol tautomerism and aldol condensations:
4.1. Aldol Condensation
Reaction with aromatic aldehydes forms α,β-unsaturated ketones:
Aldehyde | Catalyst | Solvent | Yield (%) |
---|---|---|---|
4-Chlorobenzaldehyde | Piperidine | EtOH | 85–98 |
Furfural | K₂CO₃ | H₂O | 87–96 |
Cross-Coupling and C–H Functionalization
The coumarin core participates in transition-metal-catalyzed reactions:
5.1. C–H Arylation
Direct functionalization at the C3 position using aryl iodides:
Catalyst | Ligand | Solvent | Yield (%) |
---|---|---|---|
Pd(OAc)₂ | PPh₃ | Toluene | 72–93 |
5.2. Photocatalytic Reactions
Visible-light-mediated decarboxylative coupling with α-keto acids generates biaryl derivatives .
Comparative Reaction Pathways
The presence of water influences reaction mechanisms significantly:
Condition | Preferred Pathway | Energy Barrier (kcal/mol) | Reference |
---|---|---|---|
Anhydrous | NIH shift (keto intermediate) | 11.9 | |
Hydrated | N-protonation route | 4.2 |
Key Research Findings
Properties
CAS No. |
13021-90-4 |
---|---|
Molecular Formula |
C23H17IO4 |
Molecular Weight |
484.3 g/mol |
IUPAC Name |
4-hydroxy-6-iodo-3-(1-naphthalen-1-yl-3-oxobutyl)chromen-2-one |
InChI |
InChI=1S/C23H17IO4/c1-13(25)11-18(17-8-4-6-14-5-2-3-7-16(14)17)21-22(26)19-12-15(24)9-10-20(19)28-23(21)27/h2-10,12,18,26H,11H2,1H3 |
InChI Key |
NORMYKTUVIEQCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C1=CC=CC2=CC=CC=C21)C3=C(C4=C(C=CC(=C4)I)OC3=O)O |
Origin of Product |
United States |
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